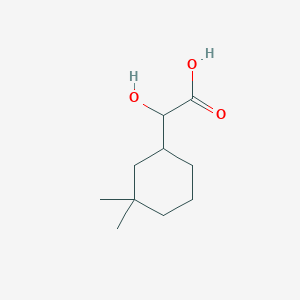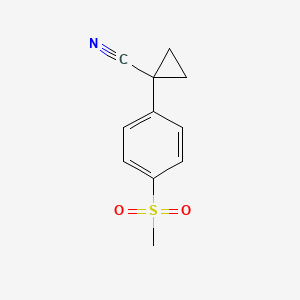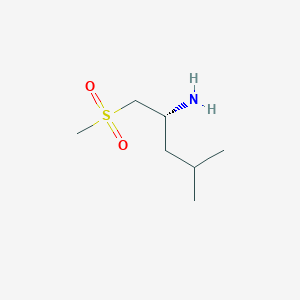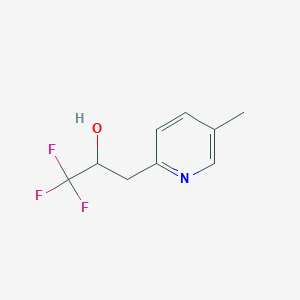
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol: is an organic compound with the molecular formula C9H10F3NO . This compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one
- 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
Comparison: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol is unique due to the presence of the 5-methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-6-2-3-7(13-5-6)4-8(14)9(10,11)12/h2-3,5,8,14H,4H2,1H3 |
InChI Key |
YNNFGYBLPGOYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



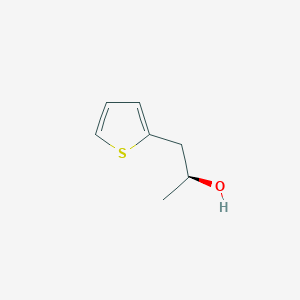
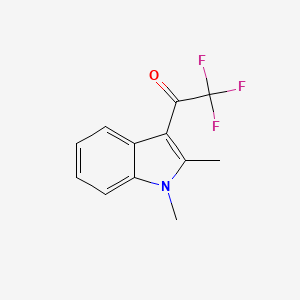
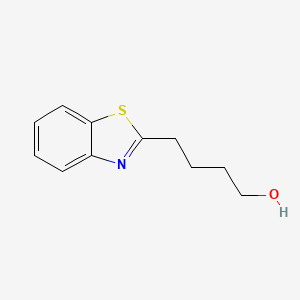
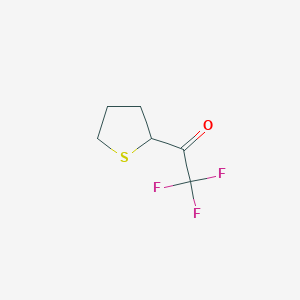
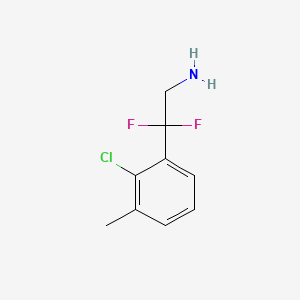
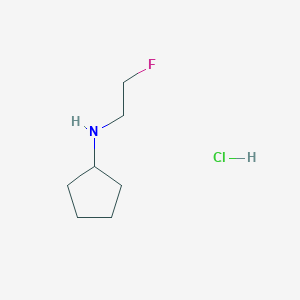
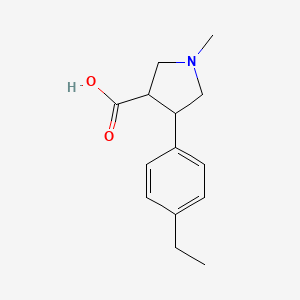
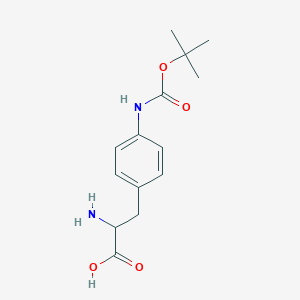
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
![[4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
